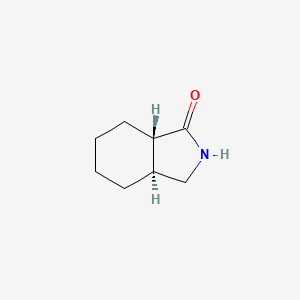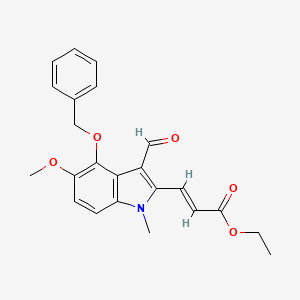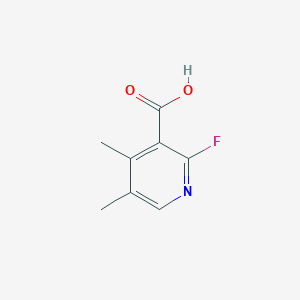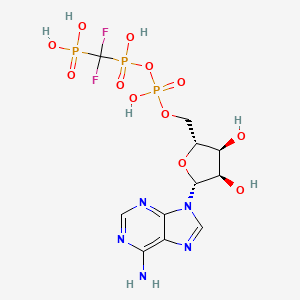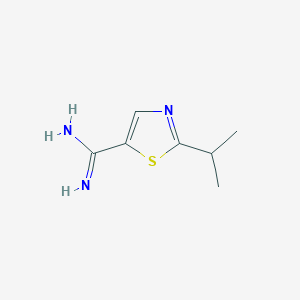![molecular formula C8H5BrN2O4 B15223560 6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by the presence of bromine and nitro functional groups attached to the benzoxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2-aminophenol with bromine and nitric acid under controlled conditions. The reaction proceeds through a series of steps, including bromination, nitration, and cyclization, to form the final product. The use of catalysts such as ammonium niobium oxalate and solvents like PEG-400 can enhance the efficiency and selectivity of the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can improve the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
化学反应分析
Types of Reactions
6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-7-amino-2H-benzo[b][1,4]oxazin-3(4H)-one, while substitution reactions can introduce various functional groups into the benzoxazine ring .
科学研究应用
6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Materials Science: Benzoxazines are known for their thermal stability and mechanical properties, making them suitable for the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: The unique chemical properties of this compound make it useful in the development of specialty chemicals and polymers.
作用机制
The mechanism of action of 6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar benzothiazole ring structure and exhibit comparable chemical properties.
3-Aryl-2H-benzo[b][1,4]benzoxazin-2-ones: These compounds have a similar benzoxazine ring structure and can undergo similar chemical reactions.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with tailored properties .
属性
分子式 |
C8H5BrN2O4 |
|---|---|
分子量 |
273.04 g/mol |
IUPAC 名称 |
6-bromo-7-nitro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H5BrN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12) |
InChI 键 |
PGKDWJJEKYMILS-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
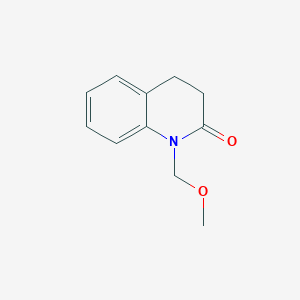
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
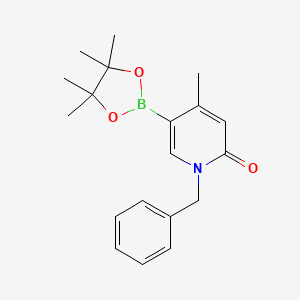

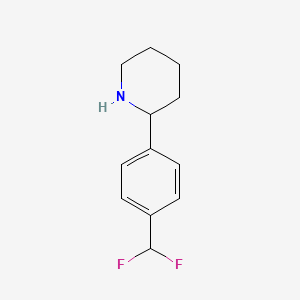
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
